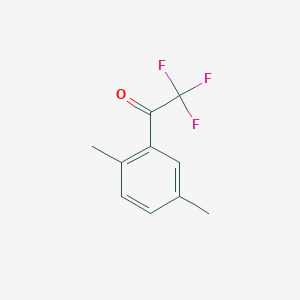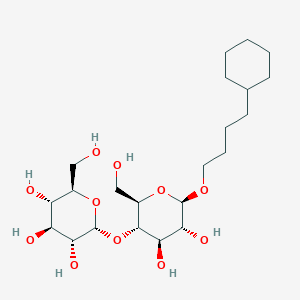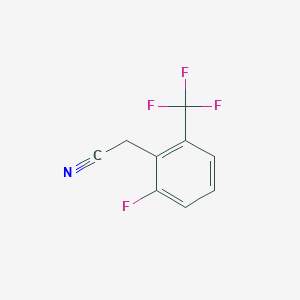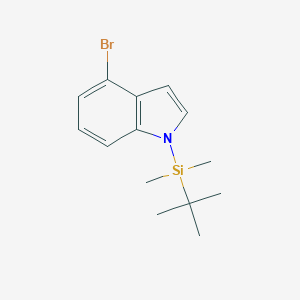
(Z)-8-Tetradecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-Tetradecenal is a naturally occurring aldehyde that is found in various plants and insects. It is a pheromone that plays a crucial role in the communication between species. The compound has been the subject of extensive research due to its significant impact on the behavior and physiology of organisms.
Mecanismo De Acción
The mechanism of action of (Z)-8-Tetradecenal is not fully understood. However, it is believed that the compound acts on the olfactory receptors of insects, triggering a specific response. In some cases, (Z)-8-Tetradecenal has been shown to act as an attractant, while in other cases, it acts as a repellent.
Biochemical and Physiological Effects:
Studies have shown that (Z)-8-Tetradecenal can have significant biochemical and physiological effects on insects. For example, the compound has been shown to alter the behavior of insects, including their mating behavior and feeding habits. (Z)-8-Tetradecenal has also been shown to affect the reproductive system of insects, leading to reduced fertility in some species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-8-Tetradecenal has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the compound is highly volatile and can be difficult to work with in the laboratory. Additionally, (Z)-8-Tetradecenal can be expensive to produce in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (Z)-8-Tetradecenal. One area of focus is the potential use of the compound in pest control. Researchers are exploring the use of (Z)-8-Tetradecenal as a natural alternative to synthetic pesticides. Another area of focus is the role of (Z)-8-Tetradecenal in plant defense mechanisms. Researchers are studying the potential use of (Z)-8-Tetradecenal as a natural defense mechanism for crops. Finally, researchers are exploring the potential use of (Z)-8-Tetradecenal in the development of new insect repellents and attractants.
Conclusion:
In conclusion, (Z)-8-Tetradecenal is a naturally occurring aldehyde that plays a crucial role in insect communication. The compound has been extensively studied for its potential applications in pest control and plant defense mechanisms. While the mechanism of action of (Z)-8-Tetradecenal is not fully understood, it has been shown to have significant biochemical and physiological effects on insects. There are several future directions for research on (Z)-8-Tetradecenal, including its potential use in pest control, plant defense mechanisms, and the development of new insect repellents and attractants.
Aplicaciones Científicas De Investigación
(Z)-8-Tetradecenal has been extensively studied for its role in insect communication. The compound has been shown to act as a pheromone in various insect species, including moths, beetles, and fruit flies. (Z)-8-Tetradecenal has also been found to play a crucial role in the mating behavior of certain insects. In addition to its role in insect communication, (Z)-8-Tetradecenal has been studied for its potential applications in pest control, as well as its role in plant defense mechanisms.
Propiedades
Número CAS |
169054-69-7 |
|---|---|
Nombre del producto |
(Z)-8-Tetradecenal |
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
(Z)-tetradec-8-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,14H,2-5,8-13H2,1H3/b7-6- |
Clave InChI |
XAFLGQFKKHZYMU-SREVYHEPSA-N |
SMILES isomérico |
CCCCC/C=C\CCCCCCC=O |
SMILES |
CCCCCC=CCCCCCCC=O |
SMILES canónico |
CCCCCC=CCCCCCCC=O |
Densidad |
0.833-0.845 |
Descripción física |
Clear liquid; Fruity, citrusy aroma |
Solubilidad |
Soluble in water Soluble (in ethanol) |
Sinónimos |
(Z)-8-TETRADECENAL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)
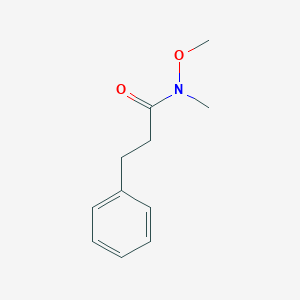
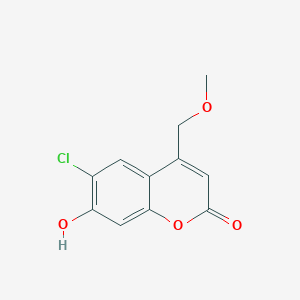
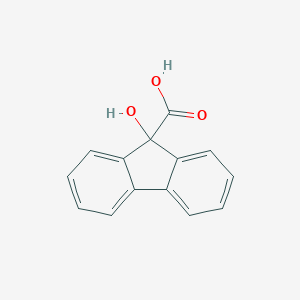

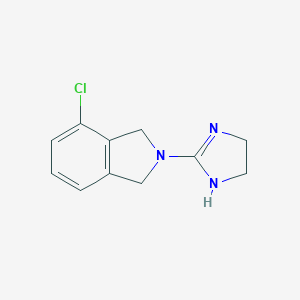
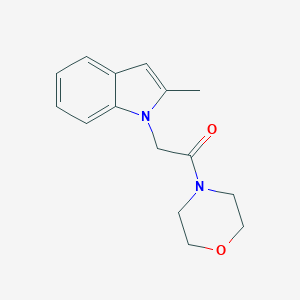

![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)
